4-(Benzylamino)-3-(4-chlorobenzyl)-4-oxobutanoic acid
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Overview
Description
4-(Benzylamino)-3-(4-chlorobenzyl)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group, a chlorobenzyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorobenzyl chloride and benzylamine as the primary reactants.
Reaction Steps: The reaction involves the formation of an intermediate compound through nucleophilic substitution, followed by oxidation to introduce the oxo group.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often use nucleophiles like sodium hydroxide.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products may yield alcohols or amines.
Substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.
Comparison with Similar Compounds
4-(Benzylamino)benzoic acid
4-(Benzylamino)butanoic acid
4-(4-Chlorobenzyl)benzoic acid
Uniqueness: The presence of both benzylamino and chlorobenzyl groups in the same molecule provides unique chemical properties and reactivity compared to similar compounds.
This detailed overview highlights the significance of 4-(Benzylamino)-3-(4-chlorobenzyl)-4-oxobutanoic acid in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound for ongoing research and development.
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Properties
Molecular Formula |
C18H18ClNO3 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-(benzylamino)-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18ClNO3/c19-16-8-6-13(7-9-16)10-15(11-17(21)22)18(23)20-12-14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,20,23)(H,21,22) |
InChI Key |
HBQYMPYUVWEVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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